molecular formula C21H17N3O5 B2535247 5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-38-9

5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2535247
CAS No.: 1021052-38-9
M. Wt: 391.383
InChI Key: XFIMLXOTNIZUCD-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a potent and selective small-molecule inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcriptional regulator of the cellular response to hypoxia and is critically implicated in oncogenesis, tumor progression, and resistance to therapy. Under normoxic conditions, HIF-1α is rapidly degraded, but in the hypoxic tumor microenvironment, it stabilizes and dimerizes with HIF-1β, translocating to the nucleus to activate genes promoting angiogenesis, metabolic reprogramming, cell survival, and metastasis. This compound functions by disrupting the HIF-1 signaling pathway, specifically by inhibiting the interaction between HIF-1α and its coactivator p300, a crucial step for the transcription of downstream target genes such as VEGF, GLUT1, and CAIX. Its primary research value lies in its utility as a chemical probe to investigate the biology of hypoxia in diseases like breast cancer and acute myeloid leukemia (AML) . Studies utilizing this inhibitor have demonstrated its efficacy in suppressing tumor growth in preclinical models and in sensitizing cancer cells to conventional chemotherapy and radiation, highlighting its significant potential in exploring novel anti-cancer strategies and combination therapies.

Properties

IUPAC Name

5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-28-12-8-6-11(7-9-12)19-23-17-14(21(26)27)10-15(22-20(17)24-19)13-4-3-5-16(29-2)18(13)25/h3-10,25H,1-2H3,(H,26,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIMLXOTNIZUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=C(C(=CC=C4)OC)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes an imidazo[4,5-b]pyridine core, which is known for its diverse biological activities. The presence of hydroxy and methoxy groups on phenyl rings enhances its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound.

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to affect cell cycle regulation and promote apoptosis through caspase activation.
  • Case Studies :
    • A study demonstrated that derivatives of imidazo[4,5-b]pyridine exhibited IC50 values in the range of 0.63–1.32 μM against MCF-7 breast cancer cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
    • Another investigation revealed that compounds with similar structural motifs inhibited the proliferation of A549 lung cancer cells with IC50 values as low as 3.0 μM, suggesting a promising therapeutic index .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Kinases : Compounds in this class often inhibit various kinases involved in cancer progression, including CDK9 and VEGFR-2.
  • Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins, supporting the observed biological activity .

Data Tables

Activity Cell Line IC50 (µM) Reference
AntiproliferativeMCF-70.63 - 1.32
AntiproliferativeA5493.0
Apoptosis InductionVariousVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name & CAS (if available) Substituents Molecular Formula Molecular Weight (g/mol) Notable Data Reference
Target Compound 5-(2-hydroxy-3-methoxyphenyl), 2-(4-methoxyphenyl) C21H17N3O5 391.4 N/A
5-(3-Hydroxy-4-Methoxyphenyl)-2-(4-Methoxyphenyl)-3H-Imidazo[4,5-b]Pyridine-7-Carboxylic Acid (CAS 1021113-33-6) 5-(3-hydroxy-4-methoxyphenyl), 2-(4-methoxyphenyl) C21H17N3O5 391.4 Smiles: COc1ccc(-c2nc3nc(-c4ccc(OC)c(O)c4)cc(C(=O)O)c3[nH]2)cc1
Ethyl 5-(4-Methoxyphenyl)-3-Oxo-2-Phenyl-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate (CAS N/A) Ethyl ester, 5-(4-methoxyphenyl), 3-oxo, 2-phenyl C21H19N3O4 389.4 Mp: 236–237°C; Yield: 79%; IR: 1730 cm⁻¹ (ester C=O), 1670 cm⁻¹ (ketone C=O)
3-Ethyl-5-(4-Methoxyphenoxy)-2-(Pyridin-4-Yl)-3H-Imidazo[4,5-b]Pyridine (CAS N/A) 3-ethyl, 5-(4-methoxyphenoxy), 2-(pyridin-4-yl) C22H20N4O2 380.4 X-ray crystallography: R factor = 0.046
1-Ethyl-7-Methyl-3-{4-[(3-Methyl-3H-Imidazo[4,5-b]Pyridin-2-Yl)Oxy]Phenyl}-1,3-Dihydro-2H-Imidazo[4,5-b]Pyridin-2-One (Patent Compound) Ethyl, methyl, and oxy-linked phenyl groups Complex N/A Patent-specified bioactivity
Key Observations:

Substituent Positioning :

  • The target compound’s 2-hydroxy-3-methoxyphenyl group (position 5) differs from the 3-hydroxy-4-methoxyphenyl analogue , altering electronic and steric profiles.
  • Replacement of the carboxylic acid with an ethyl ester (as in ) reduces polarity and increases lipophilicity .

Functional Group Impact :

  • Carboxylic acids (target compound) exhibit higher acidity (pKa ~2–3) compared to esters (pKa ~25–30), affecting solubility and reactivity.
  • Methoxy groups enhance electron-donating effects, stabilizing aromatic rings and influencing π-π stacking interactions.

Spectral Data :

  • IR spectra of ester-containing analogues (e.g., 1730 cm⁻¹ for C=O stretch in ) contrast with the target’s expected carboxylic acid C=O stretch (~1700 cm⁻¹) .

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